2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-4-23-15(13-10-22(2)21-16(13)25-3)19-20-17(23)26-11-14(24)18-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVUNHHWMDBZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and research findings.
Structural Overview
The compound features a complex structure that integrates both pyrazole and triazole moieties, which are known for their extensive biological activities. The molecular formula is with a molecular weight of 440.4 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C18H19F3N6O2S |
| Molecular Weight | 440.4 g/mol |
| CAS Number | 1014072-32-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to exhibit activity against various bacterial and fungal strains. The presence of the pyrazole group in this compound may enhance its antimicrobial efficacy by interfering with microbial metabolism and cell wall synthesis .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. In vitro studies have shown that derivatives can modulate pro-inflammatory cytokine levels effectively .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Studies on related triazole derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain triazole-based compounds have shown IC50 values lower than traditional chemotherapeutics in various cancer cell lines .
Synthesis and Structure Activity Relationship (SAR)
A series of studies have synthesized derivatives of triazole and pyrazole compounds to explore their biological activities. The SAR analysis revealed that modifications in the phenyl ring significantly affect the biological activity of these compounds. For instance, the introduction of electron-donating groups has been correlated with increased cytotoxicity against cancer cells .
Efficacy Against Inflammatory Diseases
In a study evaluating the anti-inflammatory effects of triazole derivatives, several compounds exhibited potent inhibition of COX enzymes with IC50 values ranging from 0.2 μM to 17.52 μM. This suggests that the compound could be a candidate for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Key Observations :
- The N-phenyl group on the acetamide contrasts with bulkier substituents (e.g., 4-ethylphenyl in VUAA1), which may influence hydrophobicity and target selectivity .
Physicochemical Properties
Notes:
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 1,2,4-triazole-pyrazole hybrid compounds like 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?
- The synthesis typically involves sequential heterocyclization and alkylation. For example:
Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to generate intermediates.
Nucleophilic addition of phenyl isothiocyanate followed by alkaline heterocyclization to form the 1,2,4-triazole core.
Alkylation with chloroacetamide derivatives to introduce the thioether and acetamide moieties .
- Yields are optimized by controlling reaction temperature, solvent polarity, and stoichiometric ratios of reagents .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- 1H NMR and IR spectroscopy validate functional groups (e.g., triazole C–H stretching at ~3100 cm⁻¹, acetamide N–H signals at δ 8.5–9.5 ppm).
- Elemental analysis confirms purity (>98%), while LC-MS ensures molecular weight consistency.
- Thin-layer chromatography (TLC) monitors reaction progress and compound individuality .
Advanced Research Questions
Q. How can computational methods predict the biological activity of 1,2,4-triazole-pyrazole hybrids?
- PASS Online® software predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) by analyzing pharmacophore features like hydrogen bond acceptors (triazole N) and hydrophobic regions (phenyl rings).
- Molecular docking (using AutoDock Vina) evaluates binding affinities to enzymes such as COX-2 or bacterial dihydrofolate reductase. For example, docking scores < −7.0 kcal/mol suggest strong inhibition potential .
Q. What strategies optimize alkylation reactions to improve yield in similar triazole-thioacetamide derivatives?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole-thiol intermediate.
- Catalysis : Adding K₂CO₃ or Et₃N as a base accelerates deprotonation of the thiol group.
- Temperature control : Reactions at 60–80°C minimize side products (e.g., disulfide formation) .
Q. How do structural modifications (e.g., substituents on pyrazole or triazole rings) affect physicochemical properties?
- Methoxy groups (e.g., at pyrazole C-3) increase solubility via hydrogen bonding but may reduce membrane permeability.
- Ethyl vs. methyl substituents on the triazole ring alter logP values, impacting bioavailability. For instance, ethyl groups increase hydrophobicity by ~0.5 log units .
Q. What are the challenges in analyzing contradictory biological activity data across derivatives?
- Bioassay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains can lead to conflicting IC₅₀ values.
- Metabolic instability : Rapid degradation of the thioether linkage in some derivatives may underreport in vitro activity.
- Solution : Use orthogonal assays (e.g., enzymatic vs. cellular) and stability studies (e.g., HPLC monitoring of degradation) .
Methodological Tables
Table 1 : Key Reaction Conditions for Triazole-Thioacetamide Synthesis
Table 2 : Computational Predictions for Biological Activity
| Software/Tool | Predicted Targets | Key Parameters | Reference |
|---|---|---|---|
| PASS Online® | Kinase inhibition, antimicrobial | Pa (Probability of activity) > 0.7 | |
| AutoDock Vina | COX-2 binding affinity | Docking score < −7.0 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
